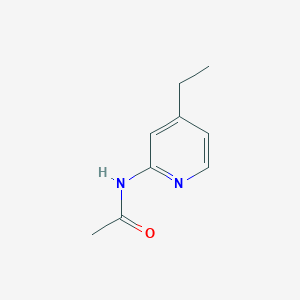
Oxymorphone-d3 3-b-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxymorphone-d3 3-b-D-Glucuronide is a stable-labeled internal standard used for the quantitation of oxymorphone levels in biological samples such as urine, serum, or plasma. It is a major metabolite of oxymorphone, an opioid analgesic used for the relief of moderate to severe pain . This compound is particularly useful in clinical toxicology, forensic analysis, pharmaceutical research, and urine drug testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxymorphone-d3 3-b-D-Glucuronide involves the glucuronidation of oxymorphone. This process typically requires the use of glucuronic acid derivatives and specific enzymes or catalysts to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent quality standards required for use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Oxymorphone-d3 3-b-D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to the oxymorphone molecule. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in an aqueous buffer solution at a controlled temperature and pH .
Major Products
The major product of the glucuronidation reaction is this compound, which is a more water-soluble form of oxymorphone, facilitating its excretion from the body .
Scientific Research Applications
Oxymorphone-d3 3-b-D-Glucuronide has a wide range of scientific research applications:
Mechanism of Action
Oxymorphone-d3 3-b-D-Glucuronide exerts its effects through its parent compound, oxymorphone, which is a full opioid agonist. Oxymorphone selectively binds to the mu-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals in the central nervous system . The glucuronidation of oxymorphone increases its water solubility, facilitating its excretion from the body .
Comparison with Similar Compounds
Similar Compounds
Oxymorphone-3-β-D-Glucuronide: A non-deuterated form of the compound, used similarly in analytical applications.
Morphine-3-β-D-Glucuronide: Another glucuronide conjugate used in the quantitation of morphine levels.
Hydromorphone-3-β-D-Glucuronide: Used for the quantitation of hydromorphone levels in biological samples.
Uniqueness
Oxymorphone-d3 3-b-D-Glucuronide is unique due to its deuterium labeling, which provides a stable isotopic signature that is essential for accurate quantitation in mass spectrometry-based assays. This labeling helps distinguish it from endogenous compounds and improves the precision of analytical measurements .
Properties
Molecular Formula |
C23H27NO10 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO10/c1-24-7-6-22-13-9-2-3-11(32-21-16(28)14(26)15(27)18(34-21)20(29)30)17(13)33-19(22)10(25)4-5-23(22,31)12(24)8-9/h2-3,12,14-16,18-19,21,26-28,31H,4-8H2,1H3,(H,29,30)/t12-,14+,15+,16-,18+,19+,21-,22+,23-/m1/s1/i1D3 |
InChI Key |
ILRLBQVIWURYLX-FHJSQTLESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
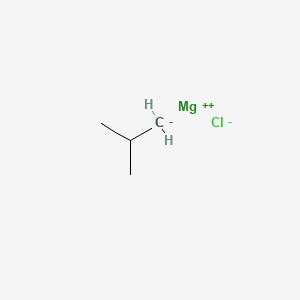
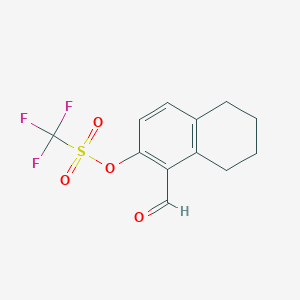
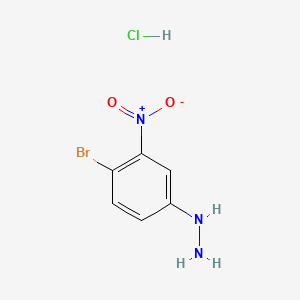

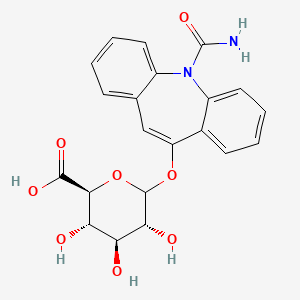


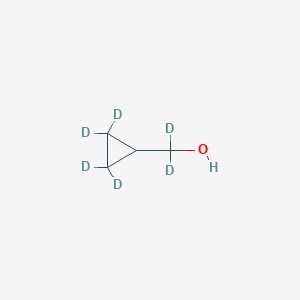
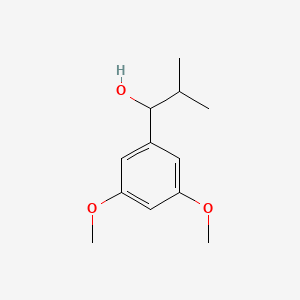
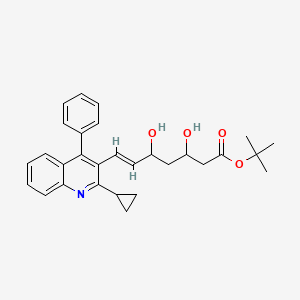
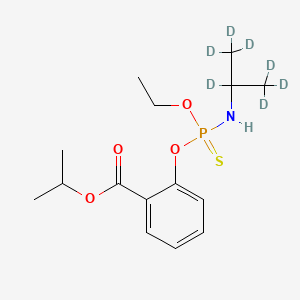
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
